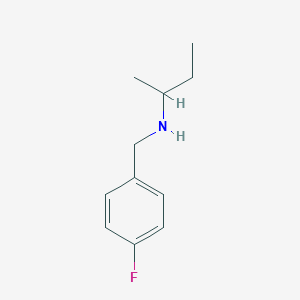

o-Ethyl 4-methylphenylthiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Ethyl 4-methylphenylthiocarbamate, also known as EPTC, is a selective herbicide commonly used for weed control in various crops. It belongs to the thiocarbamate family of herbicides, which are widely used due to their broad-spectrum activity, low toxicity, and cost-effectiveness.

Mecanismo De Acción

O-Ethyl 4-methylphenylthiocarbamate works by inhibiting the synthesis of amino acids in susceptible plants, leading to a disruption of protein synthesis and cell division. It is absorbed by the roots and translocated to the shoots, where it accumulates in the growing points of the plants. This results in stunted growth, chlorosis, and eventually death of the weed.

Efectos Bioquímicos Y Fisiológicos

O-Ethyl 4-methylphenylthiocarbamate has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, o-Ethyl 4-methylphenylthiocarbamate can induce oxidative stress and alter the expression of genes involved in stress response and defense mechanisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

O-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide in agricultural settings, making it readily available for research purposes. Its low cost and broad-spectrum activity make it a popular choice for weed control. However, its selectivity for certain crops and potential for environmental contamination are important factors to consider when conducting lab experiments.

Direcciones Futuras

There are several areas of research that could be explored in relation to o-Ethyl 4-methylphenylthiocarbamate. These include:

1. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a fungicide and insecticide.

2. Developing new formulations of o-Ethyl 4-methylphenylthiocarbamate that are more effective and environmentally friendly.

3. Studying the mechanisms of resistance to o-Ethyl 4-methylphenylthiocarbamate in weeds and developing strategies to overcome resistance.

4. Exploring the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying plant stress response and defense mechanisms.

5. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying the regulation of gene expression in plants.

In conclusion, o-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of amino acid synthesis in susceptible plants, leading to stunted growth and eventual death. o-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, and there are several areas of future research that could be explored.

Métodos De Síntesis

O-Ethyl 4-methylphenylthiocarbamate can be synthesized by reacting o-ethyl aniline with carbon disulfide and methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thionyl chloride to form the final product, o-Ethyl 4-methylphenylthiocarbamate. The synthesis of o-Ethyl 4-methylphenylthiocarbamate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Aplicaciones Científicas De Investigación

O-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, including maize, soybean, cotton, and wheat. It has been shown to effectively control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its herbicidal properties, o-Ethyl 4-methylphenylthiocarbamate has also been investigated for its potential as a fungicide and insecticide.

Propiedades

Número CAS |

5308-12-3 |

|---|---|

Nombre del producto |

o-Ethyl 4-methylphenylthiocarbamate |

Fórmula molecular |

C10H13NOS |

Peso molecular |

195.28 g/mol |

Nombre IUPAC |

O-ethyl N-(4-methylphenyl)carbamothioate |

InChI |

InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,13) |

Clave InChI |

NMCDNAPZBCSEEG-UHFFFAOYSA-N |

SMILES isomérico |

CCOC(=NC1=CC=C(C=C1)C)S |

SMILES |

CCOC(=S)NC1=CC=C(C=C1)C |

SMILES canónico |

CCOC(=S)NC1=CC=C(C=C1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)